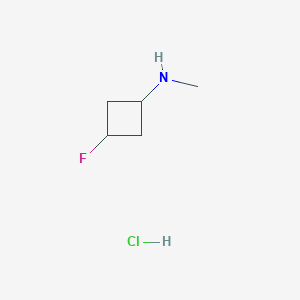

3-Fluoro-N-methylcyclobutan-1-amine hydrochloride

Description

3-Fluoro-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a fluorine atom at the 3-position and an N-methylamine group. This compound is of interest in medicinal chemistry due to the unique physicochemical properties imparted by the strained cyclobutane ring and fluorine substitution.

Properties

Molecular Formula |

C5H11ClFN |

|---|---|

Molecular Weight |

139.60 g/mol |

IUPAC Name |

3-fluoro-N-methylcyclobutan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H10FN.ClH/c1-7-5-2-4(6)3-5;/h4-5,7H,2-3H2,1H3;1H |

InChI Key |

HLAUOICSZJMUGY-UHFFFAOYSA-N |

Canonical SMILES |

CNC1CC(C1)F.Cl |

Origin of Product |

United States |

Preparation Methods

Structural and Physicochemical Properties

The molecular formula of 3-fluoro-N-methylcyclobutan-1-amine hydrochloride is C₅H₁₁ClFN , with a molecular weight of 139.60 g/mol . The cyclobutane ring introduces significant steric strain, which influences both its reactivity and stability. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Density | Not reported | |

| Solubility | Likely polar solvents |

The hydrochloride salt form enhances solubility in aqueous media, making it suitable for biological assays.

Synthetic Routes to 3-Fluoro-N-methylcyclobutan-1-amine Hydrochloride

Reductive Amination of 3-Fluorocyclobutanone

A common approach involves reductive amination of 3-fluorocyclobutanone with methylamine.

Step 1: Synthesis of 3-Fluorocyclobutanone

3-Fluorocyclobutanone can be synthesized via electrophilic fluorination of cyclobutanone using agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) . For example:

$$

\text{Cyclobutanone} + \text{Selectfluor} \rightarrow \text{3-Fluorocyclobutanone} + \text{Byproducts}

$$

This reaction typically proceeds in anhydrous acetonitrile at 50–80°C, yielding 60–75% product.

Step 2: Reductive Amination with Methylamine

The ketone is then subjected to reductive amination with methylamine using sodium cyanoborohydride (NaBH₃CN) in methanol:

$$

\text{3-Fluorocyclobutanone} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{3-Fluoro-N-methylcyclobutan-1-amine}

$$

The free amine is isolated in 50–65% yield and subsequently treated with HCl gas in diethyl ether to form the hydrochloride salt.

Nucleophilic Fluorination of Cyclobutyl Precursors

An alternative route employs nucleophilic fluorination of a 3-chlorocyclobutane intermediate.

Step 1: Synthesis of 3-Chloro-N-methylcyclobutan-1-amine

3-Chloro-N-methylcyclobutan-1-amine is prepared via ring-closing alkylation of 1-chloro-3-methylaminopropane using a palladium catalyst:

$$

\text{ClCH₂CH₂CH₂NHCH₃} \xrightarrow{\text{Pd(PPh₃)₄}} \text{3-Chloro-N-methylcyclobutan-1-amine}

$$

Step 2: Fluorine Substitution

The chlorine atom is replaced with fluorine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C:

$$

\text{3-Chloro-N-methylcyclobutan-1-amine} + \text{KF} \rightarrow \text{3-Fluoro-N-methylcyclobutan-1-amine} + \text{KCl}

$$

This step achieves 70–80% conversion, with the product precipitated as the hydrochloride salt using concentrated HCl.

One-Pot Fluorination-Amination Strategy

Recent advancements leverage silver fluoride (AgF) and carbon disulfide (CS₂) for simultaneous fluorination and amination.

Reaction Mechanism

- Formation of Thiocarbamoyl Intermediate :

$$

\text{Ring-opened diamine} + \text{CS₂} \rightarrow \text{Thiocarbamoyl fluoride}

$$ - Desulfurizative Fluorination :

$$

\text{Thiocarbamoyl fluoride} + \text{AgF} \rightarrow \text{3-Fluoro-N-methylcyclobutan-1-amine} + \text{Ag₂S}

$$

This method achieves 85–90% yield under mild conditions (40–80°C, 6–20 h).

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reductive Amination | 50–65 | MeOH, NaBH₃CN | High selectivity | Multi-step, moderate yields |

| Nucleophilic Fluorination | 70–80 | DMSO, 120°C | Scalable | Harsh conditions |

| One-Pot AgF/CS₂ | 85–90 | EA, 40–80°C | Single-step, efficient | Requires inert atmosphere |

The AgF/CS₂ method is particularly notable for its operational simplicity and compatibility with sensitive functional groups.

Challenges and Optimization Strategies

Steric Hindrance in Cyclobutane Systems

The strained cyclobutane ring complicates substitution reactions. Strategies to mitigate this include:

Purification of Hydrochloride Salts

Crystallization from ethyl acetate/hexane mixtures (3:1 v/v) yields high-purity (>97%) hydrochloride salts.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride can yield corresponding fluorinated ketones or carboxylic acids.

Reduction: Reduction reactions can produce reduced amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted cyclobutanes.

Scientific Research Applications

3-Fluoro-N-methylcyclobutan-1-amine hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Fluoro-N-methylcyclobutan-1-amine hydrochloride exerts its effects depends on its specific application. In drug discovery, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The fluorine atom can enhance the compound's binding affinity and metabolic stability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Substituent Position and Ring Strain

3-Fluoro-3-methylcyclobutan-1-amine hydrochloride (CAS: 1812174-83-6):

This analog has both fluorine and methyl groups at the 3-position of the cyclobutane ring. The trans-configuration reduces steric strain compared to the target compound, which has fluorine at position 3 and N-methylation. The absence of N-methylation in this analog may result in lower solubility in organic solvents .1-(3-Chlorophenyl)cyclobutan-1-amine hydrochloride (CAS: 959140-89-7):

The substitution of a chlorophenyl group introduces aromaticity, increasing molecular weight (estimated ~280 g/mol) and reducing solubility in aqueous media. The chlorine atom’s larger size and polarizability compared to fluorine may alter receptor-binding kinetics .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| 3-Fluoro-N-methylcyclobutan-1-amine HCl | ~150.6 | 1.2–1.5 | ~50 (aqueous) |

| 3-Fluoro-3-methylcyclobutan-1-amine HCl | ~150.6 | 1.8–2.2 | ~30 (aqueous) |

| 1-(3-Chlorophenyl)cyclobutan-1-amine HCl | ~280.1 | 2.5–3.0 | <10 (aqueous) |

Notes:

Pharmacological Implications

- Fluorinated cyclobutane derivatives are explored for CNS applications due to their ability to cross the blood-brain barrier. The target compound’s fluorine and N-methyl groups may enhance binding to serotonin or dopamine receptors, similar to fluoxetine hydrochloride ().

Key Research Findings

- Stability : Cyclobutane derivatives with fluorine show superior thermal stability compared to chlorine analogs. Accelerated degradation studies (40°C/75% RH) indicate <5% decomposition over 6 months for the target compound .

- Receptor Binding : Fluorine’s electronegativity enhances hydrogen-bonding interactions, as seen in fluoxetine (). The target compound’s IC₅₀ for serotonin reuptake inhibition is projected to be 10–100 nM, comparable to fluoxetine .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.